molecular formula C15H26O B191218 beta-Eudesmol CAS No. 473-15-4

beta-Eudesmol

Cat. No. B191218
CAS RN: 473-15-4
M. Wt: 222.37 g/mol
InChI Key: BOPIMTNSYWYZOC-UHFFFAOYSA-N
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Description

Beta-Eudesmol is a carbobicyclic compound that is trans-decalin substituted at positions 2, 4a, and 8 by 2-hydroxypropan-2-yl, methyl and methylidene groups, respectively . It is a natural product found in Rhododendron dauricum, Humulus lupulus, and other organisms . It is primarily observed in the bark of magnolia trees and can also be extracted from other medicinal herbs such as Cryptomeria japonica, Atractylodes lancea, Pterocarpus santalinus, Ginkgo biloba, and Nardostachys jatamansi .


Synthesis Analysis

The synthesis of beta-Eudesmol involves the metabolism of β‐eudesmol via the NF-κB signaling pathway in normal human dermal fibroblasts . Another study isolated and functionally characterized a beta-eudesmol synthase, a new sesquiterpene synthase from Zingiber zerumbet Smith .


Molecular Structure Analysis

The molecular formula of beta-Eudesmol is C15H26O . The IUPAC name is 2-[(2R,4aR,8aS)-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]propan-2-ol . The InChI is InChI=1S/C15H26O/c1-11-6-5-8-15(4)9-7-12(10-13(11)15)14(2,3)16/h12-13,16H,1,5-10H2,2-4H3/t12-,13+,15-/m1/s1 .


Chemical Reactions Analysis

Beta-Eudesmol has been found to interact with cytochrome P450 (CYP) isoforms, which are responsible for its metabolism . It also interacts with a new sesquiterpene synthase from Zingiber zerumbet Smith .


Physical And Chemical Properties Analysis

The molecular weight of beta-Eudesmol is 222.37 g/mol . The CAS number is 473-15-4 .

Scientific Research Applications

  • Blocking Action on Nicotinic Acetylcholine Receptor Channels : Beta-Eudesmol blocks the neuromuscular junction by acting on the nicotinic acetylcholine receptor channels in skeletal muscles, affecting nerve-evoked contraction and muscle relaxation (Kimura, Nojima, Muroi, & Kimura, 1991).

  • Antagonism of Neuromuscular Failure : It antagonizes neostigmine-induced neuromuscular failure, mainly through a presynaptic action that depresses the regenerative release of acetylcholine during repetitive stimulation (Chiou & Chang, 1992).

  • Antidote for Organophosphorus Anticholinesterase Agents : Beta-Eudesmol is effective as an antidote for intoxication from organophosphorus anticholinesterase agents, improving muscle contractions impaired by these agents (Chiou, Ling, & Chang, 1995).

  • Antiepileptic Potential : It shows potential as an antiepileptic, reducing electrographic seizure activity and preventing convulsions induced by maximal electroshock (Chiou, Ling, & Chang, 1997).

  • Anti-Angiogenic Activity : Beta-Eudesmol inhibits angiogenesis, which is implicated in various diseases like cancer and diabetic retinopathy. It inhibits endothelial cell proliferation and migration, and tube formation, partly by blocking the ERK signaling pathway (Tsuneki et al., 2005).

  • Pharmacological Activities and Therapeutic Potential : It has shown promise in enhancing neural function, anti-tumor and anti-angiogenic activities, and stimulating neurite outgrowth in rat pheochromocytoma cells (Acharya, Chaijaroenkul, & Na-Bangchang, 2021).

  • Suppression of Mast Cell–Mediated Inflammatory Response : Beta-Eudesmol suppresses the production and expression of interleukin-6 and inhibits activation of p38 mitogen-activated protein kinase and nuclear factor-κB in human mast cells (Seo et al., 2011).

  • Neurite Outgrowth and MAPK Activation : It induces neurite extension in rat pheochromocytoma cells and activates mitogen-activated protein kinase, which may have implications for neuronal function and differentiation (Obara, Aoki, Kusano, & Ohizumi, 2002).

Safety And Hazards

Beta-Eudesmol should be handled with care to avoid dust formation. It is recommended to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Beta-Eudesmol has been found to stimulate appetite via TRPA1 and the autonomic nervous system, suggesting why TRPA1 activator containing foods and beverages are preferably consumed . It has potential anti-tumor and anti-angiogenic activities and is an inhibitor of tumor growth by inhibiting angiogenesis by suppressing CREB activation of the growth factor signaling pathway . It may be a promising lead compound for enhancing neural function .

properties

IUPAC Name

2-[(2R,4aR,8aS)-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-11-6-5-8-15(4)9-7-12(10-13(11)15)14(2,3)16/h12-13,16H,1,5-10H2,2-4H3/t12-,13+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPIMTNSYWYZOC-VNHYZAJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(=C)C1CC(CC2)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC(=C)[C@@H]1C[C@@H](CC2)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883391
Record name 2-Naphthalenemethanol, decahydro-.alpha.,.alpha.,4a-trimethyl-8-methylene-, (2R,4aR,8aS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60883391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-EUDESMOL

CAS RN

473-15-4
Record name beta-Eudesmol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=473-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Eudesmol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenemethanol, decahydro-.alpha.,.alpha.,4a-trimethyl-8-methylene-, (2R,4aR,8aS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60883391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .BETA.-EUDESMOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R61524P48
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,090
Citations
DY Lim, YW Kee - Natural Product Sciences, 2005 - koreascience.kr
The present study was undertaken to investigate the effects of ${\beta}-eudesmol $, one of various ingredients isolated and identified from the bark of Magnolia obovata Thunberg, on …
Number of citations: 6 koreascience.kr
G Tshering, W Pimtong, T Plengsuriyakarn… - … and Physiology Part C …, 2021 - Elsevier
… Cytotoxic activities and effects of atractylodin and beta-eudesmol on the cell cycle arrest and apoptosis on … Antiangiogenic activity of beta-eudesmol in vitro and in vivo …
Number of citations: 8 www.sciencedirect.com
MA Schwartz, AM Willbrand - The Journal of Organic Chemistry, 1985 - ACS Publications
Results Methyl farnesate (5, mixture of all four stereoisomers) was oxidized with iV-bromosuccinimide in aqueous tetrahydrofuran11 to the 10, 11-bromohydrin 8 (Scheme III) in 68% …
Number of citations: 38 pubs.acs.org
EA Mash, JA Fryling - The Journal of Organic Chemistry, 1987 - ACS Publications
An enantioselective preparation of (+)-0-eudesmol employing a diastereoselective Simmons-Smith cyclopropanation is described. Cyclopropanation of a bicyclic enone precursor is …
Number of citations: 34 pubs.acs.org
GD Vite, TA Spencer - The Journal of Organic Chemistry, 1988 - ACS Publications
An attempt was made to develop a variation of the Lewis acid catalyzed addition of trimethylsilyl enol ethers to ketals in which carbon-carbon bond formation occurs at one of the alcohol …
Number of citations: 11 pubs.acs.org
H Yoshioka, TJ Mabry, A Higo - The Journal of Organic Chemistry, 1969 - ACS Publications
, Whole plants of Machaeranthera tanacetifolia (HBK) Nees6were collected near Gail, Texas, on June 18, 1968. The air-dried ground plant material (135 g) was extracted with CHC13 …
Number of citations: 11 pubs.acs.org
M Yakoubi, N Belboukhari, K Sekkoum… - …, 2021 - jpharmacognosy.com
… WS essential oil was used to obtain beta-eudesmol major compound, it has been subjected to column adsorption chromatography … Figure 1: The GAUSSIAN structure of Beta-eudesmol. …
Number of citations: 2 www.jpharmacognosy.com
MT Pike - 1968 - search.proquest.com
PIKE, Myron Thom, 1941- STUDIES RELATED TO THE SYNTHESIS OF (3- EUDE SMOL AND /? -AGAROFURAN. Northwestern University, Ph.D., 19 Page 1 This dissertation has been …
Number of citations: 2 search.proquest.com
YM Chen, GX Chou, ZT Wang - Zhongguo Zhong yao za zhi …, 2007 - europepmc.org
Objective To develop a RP-HPLC method for determination of beta-eudesmol in rhizome of Atractylodes lancea, and to provide valuble data for quality control of A. lancea. Method The …
Number of citations: 6 europepmc.org
I Kimura, H Tsuneki, T Kondoh, M Kimura - Journal of Pharmacology and …, 1991 - ASPET
… Mouse diaphragm muscles were pretreated for 30 to 60 min with 3 to 40 microM bupivacaine, chlorpromazine, phencyclidine and beta-eudesmol. The effects of these noncompetitive …
Number of citations: 17 jpet.aspetjournals.org

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